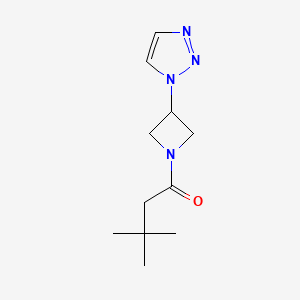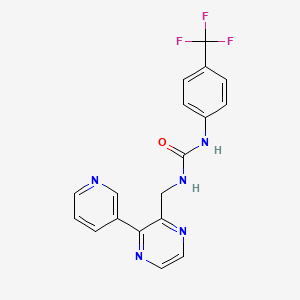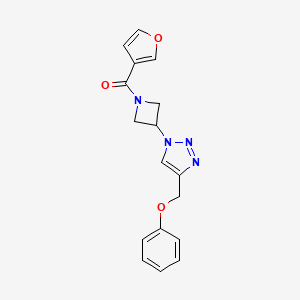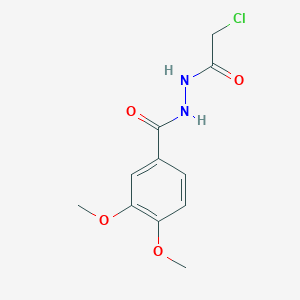
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one is a heterocyclic compound that features both triazole and azetidine rings. Triazoles are known for their various biological activities, and azetidines are four-membered nitrogen-containing rings that can impart unique chemical properties to molecules. The combination of these two rings in one molecule could potentially lead to a compound with interesting and valuable biological activities.
Synthesis Analysis
The synthesis of related triazole-containing heterocycles has been reported using green chemistry approaches. For instance, a one-pot synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones was achieved by reacting indole-2,3-diones with 4-amino-4H-1,2,4-triazole and acetyl chloride/chloroacetyl chloride in an ionic liquid medium. This method could potentially be adapted for the synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one by modifying the starting materials and reaction conditions to incorporate the azetidine and dimethylbutanone moieties .
Molecular Structure Analysis
The molecular structure of triazole-containing compounds is characterized by the presence of a five-membered ring containing three nitrogen atoms. The triazole ring can engage in hydrogen bonding and coordinate with various metals, which can be useful in medicinal chemistry and materials science. The azetidine ring, being a strained four-membered ring, can influence the reactivity and stability of the molecule. The spectral data (IR, 1H NMR, 13C NMR, and FAB mass) are typically used to confirm the structure of such compounds .
Chemical Reactions Analysis
The reactivity of triazole-containing compounds can be quite diverse. For example, the chloro group attached to the azetidine ring can react with phenols to yield phenoxy derivatives. This suggests that the triazole-azetidine compound may also undergo similar nucleophilic substitution reactions, potentially leading to a variety of derivatives with different chemical and biological properties .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one are not provided, related compounds with triazole and azetidine rings are generally characterized by their melting points, solubility, and stability. These properties are influenced by the presence of the heterocyclic rings and substituents attached to them. The biological activity, such as insecticidal properties, has been observed in some triazole derivatives, indicating that the compound may also exhibit such activities .
Scientific Research Applications
Antibacterial and Antifungal Applications
- Triazole-based molecules have been synthesized and evaluated for their antibacterial activities, showing effectiveness against Staphylococcus aureus. These molecules' drug likeness and pharmacokinetic properties were also assessed, along with molecular docking studies to investigate their inhibitory properties on bacterial enzymes (Gökalp et al., 2020).
- New heterocyclic compounds derived from triazole and tetrazole showed potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019).
Anticonvulsant Evaluation
- Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their anticonvulsant activity. Some compounds exhibited excellent anticonvulsant activity, indicating their potential as new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Synthesis and Chemical Properties
- The synthesis and characterization of triazole-based azo molecules and their antibacterial properties were investigated, showcasing the versatility of triazole compounds in synthesizing potential antibacterial agents (Gökalp et al., 2020).
- Azetidine and its derivatives were studied for their polymerization and potential as precursors for various chemical reactions, indicating the broad applicability of such compounds in synthetic chemistry (Schacht & Goethals, 1974).
properties
IUPAC Name |
3,3-dimethyl-1-[3-(triazol-1-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-11(2,3)6-10(16)14-7-9(8-14)15-5-4-12-13-15/h4-5,9H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGMZORVHAKLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)
![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)


![N-[[1-(2-Chloro-5-cyclopropylpyridine-3-carbonyl)pyrrolidin-2-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2512096.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2512098.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2512101.png)
![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)
![5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether](/img/structure/B2512105.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)
